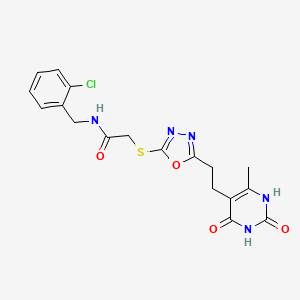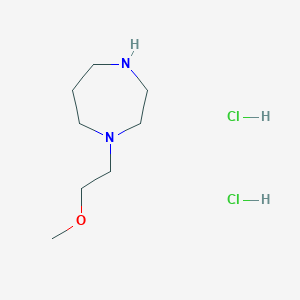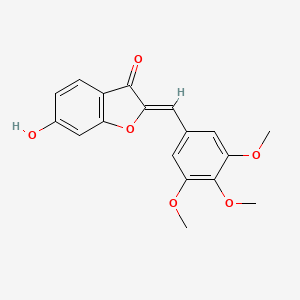![molecular formula C17H17F3N4O B2478011 3-methyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine CAS No. 1170152-55-2](/img/structure/B2478011.png)
3-methyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a useful research compound. Its molecular formula is C17H17F3N4O and its molecular weight is 350.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- A study by Nagaraj, A., Srinivas, S., & Rao, G. N. (2018) described the synthesis of novel compounds related to piperazine and their antibacterial activity against human pathogens, indicating potential for drug development (Nagaraj, Srinivas, & Rao, 2018).
Histamine H3 Receptor Antagonists
- Letavic et al. (2015) discussed the preclinical characterization of phenyl(piperazin-1-yl)methanones as histamine H3 antagonists, leading to the identification of two candidates for clinical development. This suggests their potential in treating disorders related to histamine activity (Letavic et al., 2015).
Treatment of Pain
- Tsuno et al. (2017) investigated a series of piperazin-1-yl methanone derivatives as TRPV4 antagonists for pain treatment, demonstrating their effectiveness in animal models. This indicates potential applications in pain management (Tsuno et al., 2017).
Anticancer Activities
- Research by Yurttaş, L., et al. (2014) explored 1,2,4-triazine derivatives bearing piperazine amide moiety for their anticancer activities, particularly against breast cancer cells, suggesting their potential in cancer therapy (Yurttaş et al., 2014).
Anticonvulsant and Antimicrobial Activities
- Aytemir, M., et al. (2004) synthesized pyran-4-one derivatives and evaluated their anticonvulsant and antimicrobial activities, suggesting their application in treating seizures and infections (Aytemir, Çalış, & Özalp, 2004).
Tubulin Polymerization Inhibitors
- A study by Prinz, H., et al. (2017) investigated 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles as tubulin polymerization inhibitors, showing potent effects on tumor cell growth (Prinz et al., 2017).
Properties
IUPAC Name |
[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c1-12-5-6-15(22-21-12)23-7-9-24(10-8-23)16(25)13-3-2-4-14(11-13)17(18,19)20/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCWKTFOIWSQBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2477928.png)
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2477929.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2477930.png)
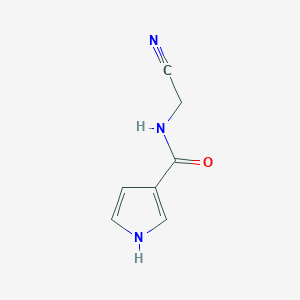
![6-fluoro-4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2477936.png)
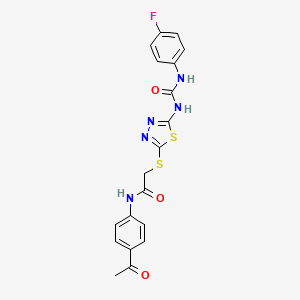
![3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea](/img/structure/B2477938.png)
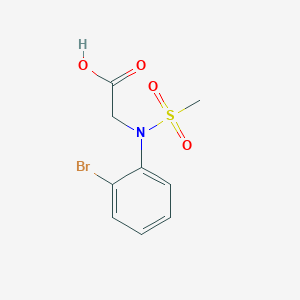
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-bromobenzamide](/img/structure/B2477942.png)
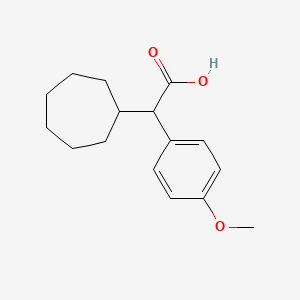
![(E)-2-cyano-3-(4-methoxyphenyl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2477945.png)
